![molecular formula C15H13N3O2 B1297207 4-Amino-benzoic acid 1H-benzoimidazol-2-ylmethyl ester CAS No. 435342-18-0](/img/structure/B1297207.png)
4-Amino-benzoic acid 1H-benzoimidazol-2-ylmethyl ester
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Overview
Description
Scientific Research Applications
Antimicrobial Activities
4-Amino-benzoic acid 1H-benzoimidazol-2-ylmethyl ester and its derivatives have been extensively studied for their antimicrobial activities. For instance, derivatives containing the 4-(5-benzoyl-benzoimidazol-2-yl) moiety have shown significant effectiveness against various strains of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. These compounds were synthesized through a series of reactions involving 4-(5-benzoyl-1H-benzoimidazol-2-yl)-benzonitrile as a starting material, demonstrating the potential of these derivatives in antimicrobial applications E. A. Abd El-Meguid, 2014.
Structural and Spectroscopic Analysis
The structural properties of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester have been investigated through spectral methods and X-ray crystallography. Quantum mechanical calculations, including DFT using B3LYP functional combined with 6-31G(d) basis set, have shown good agreement between theoretical and experimental values. This compound was also screened for its antibacterial activity, highlighting its potential in biomedical research N. T. Abdel Ghani, A. Mansour, 2011.
Fluorescence Applications
The development of fluorescent probes based on the {M(CO)3}+ core with benzimidazole derivatives, including those related to this compound, has been explored for potential fluorescence applications. These studies involved synthesizing tridentate ligands derived from benzimidazole and their reactions with rhenium tricarbonyl complexes, which demonstrated promising photophysical properties for use in fluorescent labeling and imaging Lihui Wei et al., 2006.
Hydrolysis and Kinetic Studies
Research on the base-catalyzed hydrolysis of phenyl esters of para-substituted benzoic acids, including 4-amino-benzoic acid derivatives, provides insights into the reaction mechanisms and kinetics. These studies help in understanding the steric and electronic effects on the hydrolysis rates, contributing to the broader field of organic and medicinal chemistry Ingrid Bauerová, M. Ludwig, 2000.
Coordination Chemistry and Biological Activity
Novel Ni(II) and Zn(II) complexes coordinated by 2-arylaminomethyl-1H-benzimidazole, including derivatives of this compound, have been synthesized and characterized. These complexes have been studied for their spectral, structural properties through DFT studies, and evaluated for biological activity, demonstrating potential applications in medicinal chemistry and drug development N. Abdel-Ghani et al., 2013.
Mechanism of Action
Target of Action
It is known that 4-aminobenzoic acid, a component of this compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi .
Mode of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been found to exhibit various biological activities . The compound is synthesized by condensing o-phenylenediamine with p-amino benzoic acid to give 2-amino Benzimidazole. In the next step, 2-amino Benzimidazole is treated with different substituted aldehydes and ketones to form substituted Benzimidazole having imine linkage .
Biochemical Pathways
The “4-Amino-benzoic acid 1H-benzoimidazol-2-ylmethyl ester” may affect the folate synthesis pathway, given that 4-Aminobenzoic acid is an intermediate in this pathway
Result of Action
It is known that benzimidazole derivatives have been found to exhibit various biological activities .
properties
IUPAC Name |
1H-benzimidazol-2-ylmethyl 4-aminobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-11-7-5-10(6-8-11)15(19)20-9-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQGOCYLFHWGQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349470 |
Source
|
Record name | (1H-Benzimidazol-2-yl)methyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
435342-18-0 |
Source
|
Record name | (1H-Benzimidazol-2-yl)methyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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